1,5-Dihydroxy-4,8-dinitroanthraquinone

Thermal stability Dye synthesis Material science

This is the essential 1,5-disubstituted regioisomer for industrial synthesis of C.I. Disperse Blue 56. Its substitution pattern dictates successful dye formation and chromonic liquid crystal behavior, a function the 1,8-isomer cannot replicate. Incorrect isomer procurement leads to synthesis failure. Validate CAS 128-91-6 to ensure process integrity and avoid costly rework.

Molecular Formula C14H6N2O8
Molecular Weight 330.21 g/mol
CAS No. 128-91-6
Cat. No. B093595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dihydroxy-4,8-dinitroanthraquinone
CAS128-91-6
Molecular FormulaC14H6N2O8
Molecular Weight330.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O
InChIInChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H
InChIKeyCUIHODIOWPLCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dihydroxy-4,8-dinitroanthraquinone CAS 128-91-6: Key Dye Intermediate and Regioisomeric Comparator


1,5-Dihydroxy-4,8-dinitroanthraquinone (CAS 128-91-6), also referred to as 1,5-dinitro-4,8-dihydroxyanthraquinone, is a synthetic anthraquinone derivative with the molecular formula C14H6N2O8 and a molecular weight of 330.21 g/mol [1]. It is a yellow crystalline powder with a melting point of 360–362 °C [2]. The compound is primarily employed as a key intermediate in the production of disperse dyes, most notably C.I. Disperse Blue 56, and serves as a versatile building block for the synthesis of chromonic liquid-crystalline materials [3].

Why Substitution with 1,8-Dihydroxy-4,5-dinitroanthraquinone or Other Anthraquinone Regioisomers Is Not Permissible


The 1,5-disubstitution pattern on the anthraquinone core confers distinct physicochemical and application-specific properties that cannot be replicated by the 1,8-regioisomer (1,8-dihydroxy-4,5-dinitroanthraquinone, CAS 81-55-0) or other in-class analogs [1]. Even though both isomers share the same molecular formula and functional groups, the spatial arrangement of the nitro and hydroxyl substituents drastically alters the intermolecular interactions, melting behavior, and reactivity toward nucleophiles [2]. Consequently, procurement of the incorrect regioisomer leads to failed dye synthesis, altered liquid-crystalline phase behavior, or unintended biological activity (e.g., the 1,8-isomer is a potent dengue virus NS2B/3 protease inhibitor, whereas the 1,5-isomer is not [3]). The following evidence quantitatively defines the specific differentiators that mandate the selection of 1,5-dihydroxy-4,8-dinitroanthraquinone over its closest structural alternatives.

1,5-Dihydroxy-4,8-dinitroanthraquinone: Quantified Differentiation vs. 1,8-Dihydroxy-4,5-dinitroanthraquinone and Other Analogs


Melting Point: 135 °C Higher Thermal Stability Than the 1,8-Regioisomer

The melting point of 1,5-dihydroxy-4,8-dinitroanthraquinone is 360–362 °C [1], while the 1,8-regioisomer (1,8-dihydroxy-4,5-dinitroanthraquinone) melts at 225 °C [2]. This difference of approximately 135–137 °C reflects the stronger intermolecular forces and higher crystal lattice energy in the 1,5-isomer, which are a direct consequence of the para-like arrangement of the nitro and hydroxy groups versus the ortho-like arrangement in the 1,8-isomer.

Thermal stability Dye synthesis Material science

Primary Industrial Application: Essential Precursor for C.I. Disperse Blue 56

1,5-Dihydroxy-4,8-dinitroanthraquinone is a critical precursor for the commercial manufacture of C.I. Disperse Blue 56, a widely used disperse dye for polyester fibers [1]. In contrast, the 1,8-regioisomer (1,8-dihydroxy-4,5-dinitroanthraquinone) is documented as a potent inhibitor of the dengue virus NS2B/3 protease, with an in vitro IC₅₀ of 4.2 μM, and is marketed for antiviral research, not dye synthesis [2]. There is no evidence that the 1,8-isomer can substitute for the 1,5-isomer in the production of C.I. Disperse Blue 56 or related anthraquinone dyes.

Dye chemistry Textile industry Synthetic intermediate

Synthetic Route and Purification: Established High-Purity Pathway for Dye Manufacturing

1,5-Dihydroxy-4,8-dinitroanthraquinone is commercially produced via a well-defined route starting from 1,5-dichloroanthraquinone, which is first phenoxylated, then nitrated, and finally hydrolyzed to yield the target compound [1]. This process enables consistent production at purities of 95–98% (HPLC) as verified by multiple vendors . While the 1,8-regioisomer can also be synthesized, its industrial production is not optimized for the same high-volume, high-purity output required for disperse dye manufacturing; moreover, the separation of 1,5- and 1,8-dinitroanthraquinone mixtures is a well-documented technical challenge requiring specialized extraction protocols [2].

Process chemistry Purity specifications Dye intermediates

Solubility Profile: Organic-Solvent Soluble, Water-Insoluble – A Defining Characteristic for Reaction Media

1,5-Dihydroxy-4,8-dinitroanthraquinone is insoluble in water but readily dissolves in common organic solvents such as ethanol, acetone, benzene, and dimethylformamide [1]. The 1,8-regioisomer shares a similar solubility profile, which is typical for nitro-hydroxyanthraquinones; however, the specific solvation behavior may influence reaction kinetics in dye synthesis. Quantitative solubility data (e.g., mg/mL) are not reported for either isomer, but the qualitative pattern confirms that both require non-aqueous media for dissolution.

Solubility Reaction solvent selection Dye synthesis

Electronic and Optical Properties: Precursor for Blue Dichroic Dyes

Derivatives of 1,5-dihydroxy-4,8-dinitroanthraquinone have been specifically engineered as blue dichroic dyes for liquid crystal display (LCD) applications, exhibiting unusual optical textures and chromonic liquid-crystalline behavior [1]. The 1,5-substitution pattern appears to be critical for the formation of these mesophases; no analogous reports exist for the 1,8-regioisomer in this context. The absorption spectrum and dichroic ratio of dyes prepared from the 1,5-isomer are tunable through further functionalization, but the core anthraquinone chromophore retains its characteristic blue absorption.

Liquid crystal Dichroic dyes Optoelectronics

Toxicological Profile: Limited Acute Toxicity Data, but 1,5-Isomer Has Established Safe Handling Protocols

Both 1,5-dihydroxy-4,8-dinitroanthraquinone and its 1,8-regioisomer are classified as skin, eye, and respiratory irritants (R36/37/38) and require standard laboratory precautions [1][2]. No quantitative acute toxicity data (e.g., LD₅₀) are publicly available for either isomer. However, the 1,5-isomer is listed in the European Chemicals Agency (ECHA) inventory (EC No. 204-918-4) and has a longer history of industrial handling, leading to established safety data sheets (SDS) and occupational exposure guidelines [3]. The 1,8-isomer, while also commercially available, has fewer regulatory dossiers.

Safety Toxicology Regulatory

Optimal Use Cases for 1,5-Dihydroxy-4,8-dinitroanthraquinone Based on Quantitative Differentiation


Synthesis of C.I. Disperse Blue 56 and Related Anthraquinone Disperse Dyes

1,5-Dihydroxy-4,8-dinitroanthraquinone is the established industrial precursor for C.I. Disperse Blue 56 . The compound undergoes reduction of the nitro groups to amino groups followed by further modifications (e.g., bromination) to yield the final dye. Its high melting point (360–362 °C) and established process chemistry ensure compatibility with high-temperature dye synthesis and subsequent application on polyester fibers. The 1,8-isomer cannot substitute in this pathway due to different reactivity and the absence of validated synthetic protocols [1].

Preparation of Blue Dichroic Dyes for Liquid Crystal Displays (LCDs)

Derivatives of 1,5-dihydroxy-4,8-dinitroanthraquinone, when reacted with primary amines or other nucleophiles, produce blue dichroic dyes that exhibit chromonic liquid-crystalline phases (nematic and smectic) [2]. These materials are of interest for guest–host LCDs and optical devices. The 1,5-regioisomer's substitution pattern is critical for the self-assembly and mesomorphic behavior; the 1,8-isomer has not been reported to generate comparable chromonic phases.

High-Temperature Organic Synthesis and Polymer Chemistry

Owing to its exceptionally high melting point (135 °C above the 1,8-isomer), 1,5-dihydroxy-4,8-dinitroanthraquinone is suited for melt-phase reactions or as a building block in high-performance polymers where thermal stability is paramount [3]. It can be incorporated into polyimides or other thermostable backbones without premature melting or decomposition.

Quality Control and Reference Standard for Dinitroanthraquinone Analysis

The well-characterized physicochemical properties (melting point, solubility, and chromatographic behavior) make the 1,5-isomer a reliable reference material for the analysis of dinitroanthraquinone mixtures [4]. Its distinct melting point provides a simple, cost-effective method for identity confirmation, differentiating it from the lower-melting 1,8-isomer in mixed samples.

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